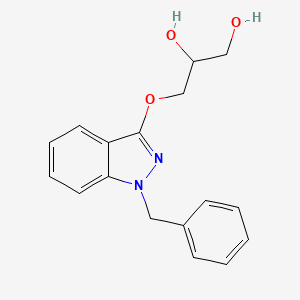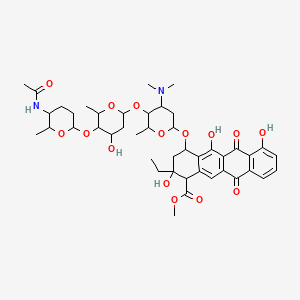
1-Benzyl-3-(2,3-dihydroxypropoxy)indazole
Übersicht
Beschreibung
“1-Benzyl-3-(2,3-dihydroxypropoxy)indazole” is a derivative of indazole . Indazole is a heterocyclic aromatic organic compound . It has been found to have various biological activities, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
Synthesis Analysis
The synthesis of “1-Benzyl-3-(2,3-dihydroxypropoxy)indazole” involves preparing certain derivatives of 1-benzyl-3-hydroxy indazole with a hydroxylated ether side chain . There are two derivatives, namely 3-hydroxy-propoxy and 3 (beta, alpha dihydroxy propoxy) 1 benzyl indazole, available by means of the described method .Wissenschaftliche Forschungsanwendungen
Pharmacological and Toxicological Studies
1-Benzyl-3-(2,3-dihydroxypropoxy)-indazole, also known as benzidol, has been studied for its pharmacological properties. Research has shown that benzidol possesses significant anti-inflammatory, analgesic, and antipyretic properties. It demonstrates a lower acute toxicity compared to other similar drugs like benzidamine and phenylbutazone. Long-term treatment with benzidol in various animal models did not present any pathological alteration, indicating its potential for safe usage in medical treatments (Propker, Pongrácz, & Szabo, 1976).
Activation of Nitric Oxide Receptor
Research involving the synthesis and evaluation of novel pyrazoles and indazoles, including 1-benzyl-3-(2,3-dihydroxypropoxy)indazole, has indicated its role as an activator of the nitric oxide receptor, soluble guanylate cyclase. This activity is significant for inhibiting platelet aggregation, a key factor in preventing thrombosis. The study highlights the importance of the indazole structure and its substitutions in maintaining enzyme activity, suggesting potential therapeutic applications in cardiovascular diseases (Selwood et al., 2001).
Anticancer Activity
Further research has explored the anticancer mechanisms of certain indazole derivatives, particularly focusing on human lung cancer cell lines. YC-1, a derivative of 1-benzyl-3-(2,3-dihydroxypropoxy)indazole, has shown promising selective toxicity against specific cancer cell lines. The mechanism includes the inhibition of cell growth, induction of apoptosis, and inhibition of metastatic proteins like MMP-2 and MMP-9. This suggests its potential as a chemotherapy agent against lung cancer (Chen et al., 2008).
Synthesis and Chemical Modification
The compound's chemical modification has been a subject of study too. For example, the synthesis and biological evaluation of its analogues as antiplatelet agents have been investigated. The study on 1-benzyl-3-(5'-hydroxymethyl-2'-furyl)indazole (YC-1) and its derivatives shows potential in developing new therapeutic agents for treating diseases like sepsis and septic shock, highlighting the versatility of the indazole structure in medicinal chemistry (Lee et al., 2001).
Radio-sensitizing Effects
Studies have also been conducted on the radiosensitizing effects of YC-1 on hypoxic human lung adenocarcinoma cells. This research is crucial in exploring new ways to enhance the efficacy of radiation therapy in cancer treatment. The study found that YC-1 could significantly enhance the radiosensitivity of hypoxic cells, suggesting its potential use in combination with radiation therapy for treating lung cancer (Qin et al., 2012).
Eigenschaften
IUPAC Name |
3-(1-benzylindazol-3-yl)oxypropane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c20-11-14(21)12-22-17-15-8-4-5-9-16(15)19(18-17)10-13-6-2-1-3-7-13/h1-9,14,20-21H,10-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNRGADIEZZFWOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40961661 | |
| Record name | 3-[(1-Benzyl-1H-indazol-3-yl)oxy]propane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40961661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-(2,3-dihydroxypropoxy)indazole | |
CAS RN |
41400-85-5 | |
| Record name | Benzidol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041400855 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[(1-Benzyl-1H-indazol-3-yl)oxy]propane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40961661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















